3-Methylheptanoyl-CoA chemical structure and properties
3-Methylheptanoyl-CoA chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 3-Methylheptanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids.
Chemical Structure and Properties
3-Methylheptanoyl-CoA is an acyl-CoA derivative formed from the activation of 3-methylheptanoic acid. The molecule consists of a 3-methylheptanoyl group linked to a Coenzyme A (CoA) molecule via a thioester bond. The CoA moiety is a complex molecule itself, composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.
The chemical structure can be represented as the combination of 3-methylheptanoic acid and Coenzyme A:
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3-Methylheptanoic acid: A saturated fatty acid with a methyl group at the third carbon position.
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Coenzyme A: A large molecule that acts as a carrier for acyl groups in numerous metabolic reactions.[1][2][3][4]
The presence of the methyl group on the β-carbon (position 3) of the fatty acyl chain is of significant biological importance, as it prevents the molecule from being metabolized through the typical β-oxidation pathway.[5][6][7]
Quantitative Chemical Data
The following table summarizes the known quantitative properties of 3-Methylheptanoyl-CoA and its constituent fatty acid.
| Property | Value | Source |
| 3-Methylheptanoyl-CoA | ||
| Molecular Formula | C29H50N7O17P3S | [8] |
| Molecular Weight | 893.73 g/mol | [8] |
| 3-Methylheptanoic Acid | ||
| Molecular Formula | C8H16O2 | [9][10][11][12] |
| Molecular Weight | 144.21 g/mol | [9][10][12] |
Biological Role: The Alpha-Oxidation Pathway
3-Methylheptanoyl-CoA is a key substrate in the alpha-oxidation pathway, a metabolic process that degrades 3-methyl-branched fatty acids.[5][6][7] This pathway is crucial for the breakdown of dietary fatty acids like phytanic acid, which is derived from the chlorophyll (B73375) in plant-based foods. The presence of the methyl group at the β-position of these fatty acids inhibits the action of acyl-CoA dehydrogenase, the first enzyme of the β-oxidation spiral. Therefore, an alternative pathway, alpha-oxidation, is required to remove a single carbon from the carboxyl end, allowing the remainder of the fatty acid to enter the β-oxidation pathway.[5][7]
The alpha-oxidation of 3-methyl-branched fatty acids is a peroxisomal process.[7][13]
Signaling Pathway Diagram
The following diagram illustrates the key steps in the alpha-oxidation of a 3-methyl-branched fatty acid, starting with its activation to the corresponding acyl-CoA derivative.
Experimental Protocols
Detailed experimental protocols for the study of 3-Methylheptanoyl-CoA are often specific to the research question. However, a general workflow for its analysis can be inferred from studies on branched-chain fatty acid metabolism.
In Vitro Alpha-Oxidation Assay
Based on published research, an in vitro assay to study the alpha-oxidation of 3-methyl-branched fatty acids would typically involve the following components and steps.[13]
Experimental Workflow:
Key Methodological Considerations:
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Substrate: Synthetic 3-methyl-branched fatty acids, such as 3-methylheptanoic acid, can be used as valid substitutes for naturally occurring substrates like phytanic acid.[13]
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Cofactors: The reaction requires ATP and CoA for the initial activation step, and Fe2+, ascorbate, and 2-oxoglutarate for the subsequent hydroxylation.[13]
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Cellular Fraction: The entire alpha-oxidation pathway up to the formation of formate has been shown to be a peroxisomal process.[13]
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Detection: The progress of the reaction can be monitored by measuring the formation of formate, which is a product of the 2-hydroxyacyl-CoA lyase activity.
Cellular and Molecular Analysis of Branched-Chain Acyl-CoA Metabolism
Modern approaches to studying the impact of branched-chain acyl-CoAs on cellular metabolism often involve genetic manipulation and multi-omics analysis.
Experimental Approaches:
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Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 can be used to knock out genes encoding enzymes involved in branched-chain fatty acid metabolism, such as short/branched-chain acyl-CoA dehydrogenase (ACADSB).[14]
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Transcriptomics: RNA sequencing (RNA-seq) can be employed to analyze changes in gene expression in response to alterations in branched-chain acyl-CoA levels.[14]
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Metabolomics: Mass spectrometry-based techniques can be used to quantify intracellular levels of triglycerides, cholesterol, and free fatty acids to assess the impact on lipid metabolism.[14][15]
This technical guide provides a foundational understanding of 3-Methylheptanoyl-CoA. Further in-depth research and experimentation are encouraged for a more detailed exploration of its role in health and disease.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Coenzyme A | PPTX [slideshare.net]
- 4. Coenzyme A - Wikipedia [en.wikipedia.org]
- 5. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fatty acid alpha-oxidation | SGD [yeastgenome.org]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 12. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. α-Oxidation of 3-methyl-branched fatty acids: A revised pathway confined to peroxisomes | Semantic Scholar [semanticscholar.org]
- 14. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
